(1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hcl
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Overview
Description
(1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group attached to a prop-2-en-1-amine backbone, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps:
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistent reaction conditions and product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amine products.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes in biological systems.
Modulate Pathways: Influence signaling pathways and biochemical processes.
Exert Effects: Produce physiological or pharmacological effects based on its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine hydrochloride: Similar structure with a bromine atom instead of chlorine.
(1S)-1-(4-Fluorophenyl)prop-2-EN-1-amine hydrochloride: Similar structure with a fluorine atom instead of chlorine.
(1S)-1-(4-Methylphenyl)prop-2-EN-1-amine hydrochloride: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1S)-1-(4-Chlorophenyl)prop-2-EN-1-amine hydrochloride lies in its specific chemical properties and potential applications. The presence of the chlorine atom in the phenyl ring can influence the compound’s reactivity, biological activity, and overall behavior in various chemical and biological systems.
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVSOLOIWAWLR-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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